Glycohyocholic acid
Overview
Description
GHCA is a glycine-conjugated form of the primary bile acid hyocholic acid . It acts as a detergent to solubilize fats for absorption and is itself absorbed .
Synthesis Analysis
GHCA is upregulated 6.6-fold in the serum of patients with cirrhosis induced by hepatitis C virus (HCV) compared to healthy controls . Plasma levels of GHCA increase in patients who are no longer diabetic following gastric bypass surgery .
Molecular Structure Analysis
The molecular formula of GHCA is C26H43NO6 . The average mass is 465.624 Da and the monoisotopic mass is 465.30904 Da .
Chemical Reactions Analysis
GHCA is involved in important processes in chemical and biological systems, particularly acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
GHCA has a molecular weight of 465.6 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Medical Applications
Glycohyocholic acid, as part of the broader field of glycomics and glycobiology, plays a significant role in the development of carbohydrate-based diagnostics, vaccines, and therapeutics. The synthesis of defined oligosaccharides, including glycohyocholic acid, contributes to advances in glycomics research. These advances impact biological research, particularly in the development of new medical applications (Seeberger & Werz, 2007).
Glycan Arrays in Bioanalytical Applications
Glycan arrays, which analyze interactions between carbohydrates like glycohyocholic acid and other biopolymers, are indispensable in glycomics. They find applications in characterizing glycosyltransferases and lectins, and in biomedical research such as profiling immune responses to vaccines and identifying biomarkers for cancer and infection (Geissner & Seeberger, 2016).
Chemical Synthesis of Glycoconjugates
Glycohyocholic acid and related carbohydrates are central to the chemical synthesis of glycoconjugates, such as glycopeptides and glycolipids. This synthesis is crucial for understanding the role and function of complex carbohydrates in glycobiology and has led to the development of new methods for constructing glycoconjugates (Villadsen et al., 2017).
Glycobiology of Reproductive Processes
Glycobiology research, which includes glycohyocholic acid, has a significant focus on reproductive processes in marine systems. The study of glycoconjugates plays a key role in understanding chemical communication between gametes and has potential biomedical and biotechnological applications (Gallo & Costantini, 2012).
Bioinformatics in Glycomics Research
Glycomics, including the study of glycohyocholic acid, requires sophisticated bioinformatics approaches. The development of algorithms and models specific to glycobiology has become increasingly important for characterizing glycan structures and their biological functions (Aoki-Kinoshita, 2008).
Advancing Glycomics through Bioinformatics
The integration of glycomics data, including studies on glycohyocholic acid, necessitates the development of bioinformatic platforms. These platforms help in acquiring, integrating, and disseminating glycomics data sets, advancing the field significantly (Raman et al., 2006).
Sialic Acid in the Central Nervous System
The role of glycohyocholic acid in the broader context of glycobiology is crucial for understanding the central nervous system. Studies in this area explore the functions of sugars like sialic acid in neural function, offering potential new therapies for neurological disorders (Sampathkumar et al., 2006).
Glycoscience Research and Industrial Applications
Glycoscience, including the study of glycohyocholic acid, drives innovative research in various industrial and commercial areas. This interdisciplinary field explores both the physicochemical and biological properties of carbohydrates, leading to the development of new products and technologies (Corolleur et al., 2020).
Glycobiology in Plant Research
In plant research, glycohyocholic acid is part of the study of glycomics, which analyzes the interaction of sugars with other macromolecules. This research helps in understanding the structural and functional diversity of glycans in plants, with applications in biopharming and biopharmaceutics (Yadav et al., 2015).
Future Directions
While specific future directions for GHCA were not found in the search results, it’s clear that GHCA and its effects on glucose regulation and GLP-1 secretion present interesting avenues for future research .
Relevant Papers
The papers analyzed for this response include a study on the role of hyocholic acid species in glucose homeostasis , and a product page providing information on GHCA .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYUKJFJPJDMMR-ZDWCHQGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785145 | |
Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycohyocholic acid | |
CAS RN |
32747-08-3 | |
Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycohyocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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